Imidazoline I-2 Receptor Binding Affinity Comparison
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate demonstrates a moderate binding affinity for the imidazoline I-2 receptor with a Ki of 200 nM in rabbit kidney membranes [1]. In contrast, a structurally related analogue, 2-(2-benzhydryloxyethyl)-2-imidazoline (CHEMBL13925), exhibits a significantly weaker affinity for the same target with a Ki of 302 nM under comparable assay conditions [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | CHEMBL13925 (2-(2-benzhydryloxyethyl)-2-imidazoline) Ki = 302 nM |
| Quantified Difference | 1.5-fold higher potency (lower Ki) for the target compound |
| Conditions | Displacement of [3H]idazoxan from imidazoline receptor I-2 binding sites in rabbit kidney membrane. |
Why This Matters
This affinity differential supports the compound's utility as a more potent chemical probe for studying I-2 receptor pharmacology compared to a closely related analog.
- [1] BindingDB. (n.d.). BDBM50473198: CHEMBL13925. Affinity DataKi: 200nM. View Source
- [2] BindingDB. (n.d.). BDBM50473198: CHEMBL13925. Affinity DataKi: 302nM. View Source
